![molecular formula C19H29N3O B2811943 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide CAS No. 1421500-83-5](/img/structure/B2811943.png)
9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro compounds are a class of organic compounds featuring a spiro connectivity, where two rings share a single atom . The compound you mentioned seems to be a spiro compound with a carboxamide group. Carboxamides are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of spiro compounds is unique as two rings share a single atom . This compound likely has a similar structure with a carboxamide group attached.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. Generally, carboxamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Approaches
A variety of synthetic routes have been developed to produce diazaspiro compounds, including 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide. These methods often involve multi-step reactions, including cyclization and alkylation, to achieve the desired spiro compounds. For instance, anticonvulsant profiles of new diazaspiro compounds were explored through a series of synthetic steps, leading to compounds with significant anticonvulsant potential (Aboul-Enein et al., 2014). Additionally, the synthesis of diazaspiro compounds through a three-step process has been reported, showcasing a cost-effective and high-yield approach (Pardali et al., 2021).
Crystal Structure
The crystal structure of diazaspiro compounds provides insights into their molecular arrangement and potential interaction mechanisms. The study of alaptide, a related compound, through synchrotron powder diffraction data, revealed interconnected rings adopting specific conformations, which could influence its biological activity (Rohlíček et al., 2010).
Potential Biological Activities
Anticonvulsant Activity
Some diazaspiro compounds have been identified as potential anticonvulsant agents. The synthesized compounds showed varying degrees of efficacy in standard anticonvulsant screens, with certain compounds outperforming reference drugs (Aboul-Enein et al., 2014).
Antibacterial and Antifungal Activities
Novel ethyl diazaspiro decene carboxylates exhibited promising antimicrobial properties against a range of clinically isolated microorganisms, highlighting their potential as new antibacterial and antifungal agents (Thanusu et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-21-14-15-22(19(16-21)11-5-6-12-19)18(23)20-13-7-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJTSJAYDPGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

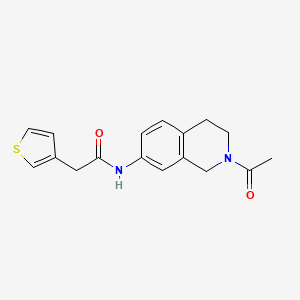
![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)
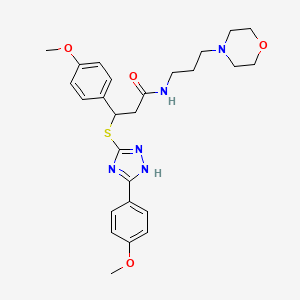
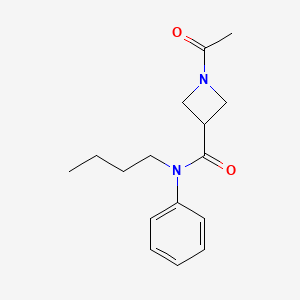
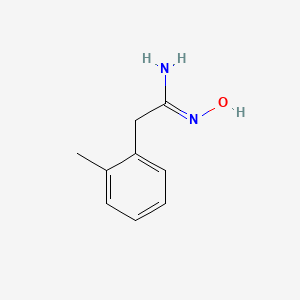
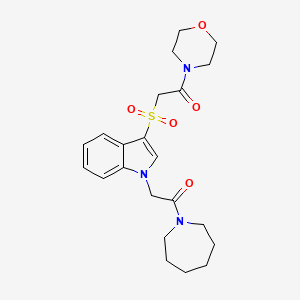
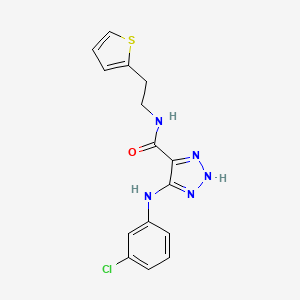

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)
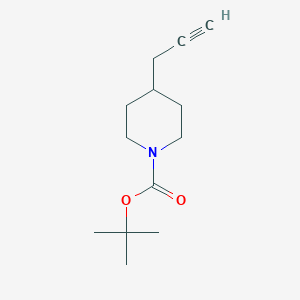
![9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2811877.png)

![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)
![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811881.png)